molecular formula C7H12ClNS B13132615 2-(4-Methylthiophen-2-YL)ethan-1-amine hcl

2-(4-Methylthiophen-2-YL)ethan-1-amine hcl

Cat. No.: B13132615
M. Wt: 177.70 g/mol
InChI Key: NAGFNPHNKZNDNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylthiophen-2-YL)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H12ClNS and a molecular weight of 177.69 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is often used in various chemical and pharmaceutical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylthiophen-2-YL)ethan-1-amine hydrochloride typically involves the reaction of 4-methylthiophene with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The product is then purified through crystallization or other separation techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylthiophen-2-YL)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methylthiophen-2-YL)ethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methylthiophen-2-YL)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylthiophen-2-YL)ethanol: Similar structure but with an alcohol group instead of an amine.

    4-Methylthiophene-2-carboxylic acid: Contains a carboxylic acid group instead of an amine.

    2-(4-Methylthiophen-2-YL)acetonitrile: Contains a nitrile group instead of an amine.

Uniqueness

2-(4-Methylthiophen-2-YL)ethan-1-amine hydrochloride is unique due to its specific amine functionality, which allows it to participate in a wide range of chemical reactions and biological interactions. This makes it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C7H12ClNS

Molecular Weight

177.70 g/mol

IUPAC Name

2-(4-methylthiophen-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H11NS.ClH/c1-6-4-7(2-3-8)9-5-6;/h4-5H,2-3,8H2,1H3;1H

InChI Key

NAGFNPHNKZNDNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1)CCN.Cl

Origin of Product

United States

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